Regelidine
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a specialized field of organic chemistry dedicated to the isolation, structural elucidation, biosynthesis, and synthesis of small molecule specialized metabolites produced by diverse living organisms wikipedia.org. These natural products, often characterized by their unique and complex chemical structures rich in stereocenters and heteroatoms, play crucial roles in defense, signaling, and communication within biological systems wikipedia.org. Historically, natural products have been invaluable sources for pharmaceuticals, agrochemicals, and dyes, with alkaloids representing a particularly significant class due to their potent biological activities fishersci.co.ukmpg.deenergy.govwikipedia.org.
Historical Perspective on Regelidine Discovery and Initial Investigations
This compound is a natural product that has been isolated from the stems of Tripterygium regelii fishersci.co.ukguidetopharmacology.orgxenbase.org. Its discovery was part of broader investigations into the chemical constituents of Tripterygium species, a genus known for its medicinal properties in traditional Chinese medicine nih.govuni.lu. This compound was also identified from the methanol (B129727) extract of Tripterygium hypoglaucum roots in 1997. Early investigations into this compound's structure involved extensive spectroscopic analyses, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) nih.gov. The absolute configuration of this compound, characterized as a novel 6-nicotinoyl dihydroagarofuran (B1235886) sesquiterpene alkaloid, was determined using techniques like X-ray crystallography nih.gov.
Significance of this compound within Sesquiterpene Pyridine (B92270) Alkaloid Research
This compound is classified as a sesquiterpene pyridine alkaloid (SPA), a significant group of natural products derived primarily from plants within the Celastraceae family, particularly the Tripterygium genus uni.lu. SPAs are structurally distinguished by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, which is typically esterified with various organic acids, including pyridine-3-carboxylic acid (nicotinic acid) and benzoic acid, forming a macrocyclic dilactone skeleton mpg.de. This compound's structure specifically features a dihydro-β-agarofuran core esterified with a pyridine-3-carboxylate (nicotinoyl) moiety and two benzoyloxy groups.
The research into SPAs, including this compound and its related compounds, is significant due to their diverse and potent biological activities. SPAs from Tripterygium species have demonstrated anti-inflammatory, immunosuppressive, insecticidal, anti-HIV, and antitumor properties mpg.denih.govuni.lu. For instance, dimacrolide sesquiterpene pyridine alkaloids (DMSPAs), such as dimacroregeline B, isolated from Tripterygium regelii, have shown inhibitory effects on the proliferation of human rheumatoid arthritis synovial fibroblast cells (MH7A) at a concentration of 20 µM uni.lu. Similarly, other related monomacrolide sesquiterpene pyridine alkaloids, macroregelines A–I, also isolated from Tripterygium regelii, have exhibited antiproliferative effects on MH7A cells.
The structural complexity and varied bioactivities of these compounds make them compelling subjects for ongoing natural product research, providing insights into potential therapeutic agents.
Detailed Research Findings: Antiproliferative Effects of Related Sesquiterpene Pyridine Alkaloids on MH7A Cells
The following table summarizes the antiproliferative effects observed for dimacroregeline B and several macroregelines on human rheumatoid arthritis synovial fibroblast (MH7A) cells. These findings highlight the biological relevance of sesquiterpene pyridine alkaloids from Tripterygium regelii.
| Compound Name | Source | Cell Line | Concentration (µM) | Effect | Viability Reduction (%) | Reference |
| Dimacroregeline B | Tripterygium regelii | MH7A | 20 | Inhibitory effect on proliferation | 13.3 | uni.lu |
| Macroregeline D | Tripterygium regelii | MH7A | 20 | Antiproliferative effect | 7.5 | |
| Macroregeline E | Tripterygium regelii | MH7A | 20 | Antiproliferative effect | 18.0 | |
| Macroregeline F | Tripterygium regelii | MH7A | 20 | Antiproliferative effect | 9.0 | |
| Macroregeline H | Tripterygium regelii | MH7A | 20 | Antiproliferative effect | 18.2 |
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHQEJWMYSZEP-IMIUDZSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Characterization, and Structural Elucidation of Regelidine
Botanical Sources and Phytochemical Extraction Methodologies
The discovery and study of Regelidine are intrinsically linked to its botanical origins, primarily species within the Tripterygium genus.
Tripterygium regelii as a Primary Source of this compound
Tripterygium regelii, commonly known as Regel's threewingnut, stands as a primary botanical source for the isolation of this compound. This rambling, shrubby perennial deciduous yellow vine is native to regions including Korea, Japan, and Manchuria wikipedia.org. This compound has been consistently isolated from the stems and roots of Tripterygium regelii fishersci.co.ukguidetopharmacology.orgbidd.groupknapsackfamily.comrealgenelabs.commpg.demedsci.org. It is recognized as a sesquiterpene alkaloid, a class of natural products characterized by a C15 skeleton derived from three isoprene (B109036) units and containing nitrogen knapsackfamily.comresearchgate.netnih.govnih.gov.
Isolation from Other Tripterygium Species (e.g., Tripterygium hypoglaucum)
Beyond Tripterygium regelii, this compound has also been reported to be isolated from other species within the Tripterygium genus, notably Tripterygium hypoglaucum nih.govwikipedia.org. The genus Tripterygium (family Celastraceae) is well-known for producing diverse dihydro-β-agarofuran sesquiterpenoids, which serve as characteristic metabolites and chemotaxonomic markers for the family. Phytochemical extraction methodologies typically involve the processing of plant parts, such as stems or roots, followed by extraction using various organic solvents. While specific detailed protocols vary between studies, common solvents mentioned for preparing solutions or extracts of this compound and similar compounds include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) fishersci.co.ukbidd.groupknapsackfamily.com.
Spectroscopic Techniques for this compound Structural Assignment
The precise structural assignment of this compound relies heavily on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the elucidation of this compound's chemical structure. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H-NMR and ¹³C-NMR, are extensively employed fishersci.co.ukknapsackfamily.comnih.gov. These methods provide detailed information about the connectivity of atoms, the types of protons and carbons present, and their chemical environments within the molecule. For instance, ¹H-NMR spectra reveal the number and types of hydrogen atoms and their coupling patterns, while ¹³C-NMR provides insights into the carbon skeleton. Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for confirming atom connectivity and relative stereochemistry fishersci.co.uk. Although specific chemical shift data for this compound are typically detailed in primary research publications, the consistent application of these NMR techniques is fundamental to its structural characterization.
Stereochemical Determination of this compound's Absolute Configuration
The determination of the absolute configuration of this compound, a crucial aspect for understanding its precise three-dimensional structure, has been unambiguously achieved primarily through X-ray crystallography knapsackfamily.com. X-ray crystallography involves growing a crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. This method provides a definitive three-dimensional electron density map of the molecule, allowing for the precise spatial arrangement of all atoms, including chiral centers, to be determined. Specifically, the anomalous dispersion method in X-ray crystallography was employed to deduce this compound's absolute configuration knapsackfamily.com. This technique leverages the differences in scattering of X-rays by atoms at certain wavelengths to distinguish between enantiomers, thus providing a definitive assignment of absolute stereochemistry.
Compound Names and PubChem CIDs
Biosynthetic Pathways and Precursors of Regelidine
Proposed Biosynthetic Routes to Regelidine's Core Sesquiterpene Skeleton
The foundational structure of this compound is the dihydro-β-agarofuran sesquiterpenoid skeleton researchgate.netglpbio.com. Dihydro-β-agarofuran sesquiterpenoids represent a diverse group of natural products, all derived from a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene framework rsc.org. While the precise, detailed biosynthetic pathway for this compound's sesquiterpene core is not fully elucidated in available literature, the general biosynthetic routes for the dihydro-β-agarofuran sesquiterpene unit within the Celastraceae family have been proposed nih.govmdpi.com. Research has also demonstrated the synthetic accessibility of dihydro-β-agarofuran skeletons, for instance, through the Robinson annulation reaction utilizing dihydrocarvone (B1202640) as a starting material nih.govresearchgate.net.
Role of Nicotinic Acid as a Precursor in this compound Biosynthesis
A defining feature of this compound is its classification as a nicotinoyl sesquiterpene alkaloid researchgate.net. This designation highlights the crucial role of nicotinic acid (also known as niacin or vitamin B3) as a direct precursor in its biosynthesis researchgate.netebi.ac.uk. Nicotinic acid is a water-soluble B vitamin and an essential precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) ebi.ac.ukwikipedia.orgxenbase.orgebi.ac.uk. The presence of a 2-(carboxyalkyl) nicotinic acid moiety is characteristic of sesquiterpene pyridine (B92270) alkaloids, including this compound researchgate.net. Proposed biosynthetic pathways for this pyridine dicarboxylic acid component, derived from nicotinic acid, have been identified in plants of the Celastraceae family, particularly within the Tripterygium genus nih.govmdpi.com.
Enzymatic Transformations in this compound Formation
The formation of this compound from its basic precursors involves a series of complex enzymatic transformations. These reactions are essential for building the intricate macrocyclic dilactone structure and attaching various acyl groups. Dihydro-β-agarofuran sesquiterpenoids, the core structure of this compound, are known to undergo extensive oxidation to form polyesters and pyridine-sesquiterpene alkaloids nih.gov. Cytochrome P450 monooxygenases (CYPs) are a major family of enzymes in plants that play a significant role in specialized metabolism by catalyzing backbone modifications of compounds, including the oxidation of triterpenoid (B12794562) scaffolds biorxiv.org. While specific enzymes directly involved in every step of this compound's formation are not fully detailed, the general involvement of such oxidative enzymes is critical. Esterification reactions are also fundamental, responsible for linking the sesquiterpene core with the nicotinoyl moiety and other ester-linked groups, contributing to this compound's complex structure, which features multiple ester bonds glpbio.comcymitquimica.com.
Comparative Biosynthesis of Dihydro-β-Agarofuran Alkaloids within the Celastraceae Family
The Celastraceae family is renowned for being an abundant source of diverse dihydro-β-agarofuran sesquiterpenoids, which serve as characteristic metabolites and chemotaxonomic markers for the family rsc.orgnih.gov. The biosynthesis of these compounds shares common pathways for the dihydro-β-agarofuran sesquiterpene unit and the pyridine dicarboxylic acid moiety across various genera within the family nih.govmdpi.com. Many monomacrolide sesquiterpene pyridine alkaloids, structurally similar to this compound, have been identified from species within Tripterygium, as well as other genera like Celastrus, Euonymus, and Maytenus nih.gov. These alkaloids often exhibit a high degree of oxidation and form complex polyesters nih.gov. Notable examples of other dihydro-β-agarofuran alkaloids found in the Celastraceae family include Evonine and Wilfordine bidd.groupnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgmitoproteome.orgepa.gov.
Synthetic Strategies Towards Regelidine and Analogue Development
Total Synthesis Endeavors for Regelidine
The total synthesis of complex natural products like this compound presents considerable challenges due to their highly oxygenated and stereochemically rich structures. This compound belongs to a family of highly oxygenated sesquiterpenoids characterized by a tricyclic dihydroagarofuran (B1235886) skeleton, often polyesterified with various organic acids such as acetic, benzoic, furanoic, nicotinic, and cinnamic acids. nih.gov The structural complexity of these compounds necessitates sophisticated synthetic approaches.
While the absolute configuration of this compound was unambiguously determined through techniques like X-ray crystallography and NMR spectrometry upon its isolation, detailed reports on its specific total synthesis are not extensively detailed in the provided literature. ebi.ac.uk However, the broader class of sesquiterpene pyridine (B92270) alkaloids, to which this compound belongs, is recognized for its intriguing structural diversity and biological activities, stimulating ongoing interest in their total synthesis. plantaedb.com Total synthesis is a crucial endeavor for obtaining sufficient quantities of these complex materials for comprehensive studies, especially when natural isolation yields are low. The development of efficient synthetic routes for such molecules is considered a form of "art" in organic chemistry, demanding originality and unique strategies.
Synthetic Approaches to Key Scaffolds and Intermediates of this compound
The core of this compound, like many sesquiterpene pyridine alkaloids, is the dihydroagarofuran skeleton. nih.gov This tricyclic scaffold is highly oxygenated and features multiple ester groups. nih.gov Synthetic efforts toward compounds within this class often focus on constructing this intricate core structure with precise control over stereochemistry.
General strategies for synthesizing complex scaffolds involve multi-step sequences that build the cyclic systems and introduce the necessary oxygenation patterns. While specific detailed synthetic approaches to the dihydroagarofuran core for this compound are not explicitly outlined in the provided information, the general principles of constructing highly functionalized cyclic systems are paramount. For instance, the synthesis of other complex natural products often involves the creation of useful intermediates that can then be elaborated into the final target.
Stereoselective and Enantioselective Synthesis Methodologies for this compound Analogues
The biological activity of many natural products, including this compound and its analogues, is often highly dependent on their absolute stereochemistry. Therefore, stereoselective and enantioselective synthesis methodologies are critical in the development of this compound analogues. Enantioselective synthesis aims to produce only one of the two possible enantiomers of a chiral product.
Key approaches in stereoselective and enantioselective synthesis include:
Chiral Pool: Utilizing enantioenriched starting materials, such as amino acids or sugars, to establish stereocenters.
Resolution: Separating a racemic mixture of enantiomers through chemical, chromatographic, or enzymatic methods at various stages of synthesis.
Chiral Auxiliaries: Employing an enantiopure appendage to direct the formation of new stereocenters in a defined relative configuration, which is subsequently removed and often recycled.
Enantioselective Catalysis: Introducing new stereocenters using a chiral reagent in substoichiometric quantities, which does not become part of the final product. This approach, often involving chiral catalysts, is highly efficient as it temporarily holds a substrate in an unsymmetrical environment, favoring the formation of one enantiomeric product over another.
The complexity of this compound's structure, with its numerous chiral centers, underscores the necessity of these advanced methodologies for the precise construction of its analogues. For example, enantioselective reactions are crucial for synthesizing complex antitumor antibiotics, demonstrating the importance of controlling stereochemical relationships.
Design and Synthesis of Bioactive this compound Derivatives for Mechanistic Probes
This compound is recognized as a bioactive compound, isolated from Tripterygium regelii, a plant known for its medicinal properties. plantaedb.comnih.gov The design and synthesis of derivatives of natural products like this compound are essential for understanding their mechanisms of action and for developing new therapeutic agents. This often involves creating analogues to study structure-activity relationships.
Strategies for designing and synthesizing natural product analogues for mechanistic probes include:
Diverted Total Synthesis (DTS): Modifying an existing efficient total synthesis strategy at various stages to produce diverse analogues.
Function-Oriented Synthesis (FOS): Designing synthesis routes based on the desired biological function of the target molecule.
Biology-Oriented Synthesis (BIOS): Creating collections of compounds with structural features inspired by natural products to explore biological space.
The goal of synthesizing bioactive derivatives is to elucidate how structural modifications impact biological activity, thereby providing insights into the compound's mechanism. For instance, studies on other bioactive compounds have involved synthesizing derivatives and evaluating their activities to understand the influence of specific groups on their biological effects. This systematic approach allows researchers to identify key pharmacophores and optimize properties for specific biological targets.
Structure Activity Relationship Sar Studies of Regelidine and Its Analogues
Identification of Pharmacophoric Elements within the Regelidine Scaffold
Pharmacophoric elements are the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target, leading to a biological response plos.orgplantaedb.com. For sesquiterpene pyridine (B92270) alkaloids (SPAs), which include this compound, a key pharmacophore model has been identified. This model typically comprises three crucial features: a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a hydrophobic (HY) group plantaedb.comresearchgate.net. Notably, the hydrophobic group is often situated within the pyridine ring system researchgate.net.
These pharmacophoric elements dictate how the this compound scaffold can engage with biological macromolecules, such as enzymes or receptors. The precise spatial arrangement and chemical nature of these features are critical for molecular recognition and subsequent biological activity plos.orgresearchgate.netnih.govebi.ac.uk.
Impact of Structural Modifications on this compound's Biological Activity
The biological activities of this compound and its analogues are significantly influenced by structural modifications, particularly the nature and position of ester substituents on the dihydro-β-agarofuran skeleton. The hydroxyl groups present on the highly oxygenated tricyclic scaffold are commonly esterified by various organic acids, including acetic, benzoic, furanoic, nicotinic, and cinnamic acids plantaedb.comwikipedia.org. This esterification contributes substantially to the chemical diversity and broad spectrum of biological activities observed within this class of compounds plantaedb.comwikipedia.org.
For instance, certain analogues of this compound, such as triptregelines A-J and 1α,6β,15-triacetoxy-8α-benzoyloxy-4β-hydroxyl-9α-(3-nicotinoyloxy)-dihydro-β-agarofuran, have demonstrated weak cytotoxic effects against taxol-resistant A549T cells, with IC50 values ranging from 29.4 to 54.4 μM wikipedia.org. This suggests that specific esterification patterns can modulate cytotoxic potential.
Table 1: Cytotoxic Activity of this compound Analogues
| Compound (Reference Number in Source) | Biological Activity | IC50 (µM) | Cell Line |
| This compound (28) | Weak cytotoxic effect | 29.4 – 54.4 | A549T (taxol-resistant) |
| Triptregelines A-J (106-115) | Weak cytotoxic effect | 29.4 – 54.4 | A549T (taxol-resistant) |
| 1α,6β,15-triacetoxy-8α-benzoyloxy-4β-hydroxyl-9α-(3-nicotinoyloxy)-dihydro-β-agarofuran (116) | Weak cytotoxic effect | 29.4 – 54.4 | A549T (taxol-resistant) |
Furthermore, studies on dihydro-β-agarofuran derivatives have indicated that the size of substituents surrounding the decalin system can influence their inhibitory activity against acetylcholinesterase (AChE). For example, one synthetic dihydro-β-agarofuran compound (Compound 4) exhibited potent AChE inhibitory activity with an IC50 of 17.0 ± 0.016 µM, while a natural compound (Compound 8) showed strong COX-2 inhibitory activity with an IC50 of 0.04 ± 0.007 µM. While these specific compounds are not explicitly identified as this compound analogues, they highlight the sensitivity of biological activity to structural variations within the dihydro-β-agarofuran scaffold.
Relationship between the Dihydro-β-Agarofuran Skeleton and Biological Profile
The dihydro-β-agarofuran skeleton forms the tricyclic core of this compound and is a defining feature of a large class of natural products. This skeleton is based on a 5,11-epoxy-5β,10α-eudesman-4-(14)-ene structure and is typically highly oxygenated plantaedb.com. The inherent structural rigidity and the presence of multiple oxygenation sites within this core contribute significantly to the diverse biological activities observed.
Dihydro-β-agarofuran derivatives are known for a wide array of biological activities, including:
Multidrug resistance (MDR) reversal : Achieved through P-glycoprotein (Pgp) inhibition, which can enhance the efficacy of chemotherapeutic agents.
Cytotoxicity : Exhibited against various cancer cell lines, such as HL-60 leukemia cells.
Anti-inflammatory effects : Demonstrated through mechanisms like the inhibition of NF-κB and nitric oxide production.
Antitumor activity .
Anti-HIV activity .
Antifeedant and insecticidal activities .
The tricyclic nature and the specific stereochemistry of the dihydro-β-agarofuran skeleton provide a scaffold that can accommodate various ester substituents, enabling a wide range of molecular interactions that underpin these diverse biological profiles.
Role of the Nicotinoyl Moiety in this compound's Molecular Interactions
This compound is specifically identified as a 6-nicotinoyl dihydroagarofuran (B1235886) sesquiterpene alkaloid, indicating the presence of a nicotinoyl group at position 6 of its core structure nih.govmedsci.orgunina.it. The nicotinoyl moiety, derived from nicotinic acid, is a crucial component often found esterifying the hydroxyl groups of the dihydro-β-agarofuran scaffold in sesquiterpene pyridine alkaloids plantaedb.comwikipedia.org.
The 2-(carboxyalkyl)nicotinic acid part, which includes the pyridine ring, is considered a pharmacologically active center and a key contributor to the structural diversity within Tripterygium wilfordii alkaloids researchgate.net. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor or participate in π-stacking interactions, which are vital for molecular recognition and binding to target proteins plos.orgplantaedb.comresearchgate.netnih.govebi.ac.uk. The specific positioning and orientation of this moiety within the this compound scaffold are likely critical for its molecular interactions, influencing binding affinity and the resulting biological effect.
Comparative SAR Analysis with Related Sesquiterpene Pyridine Alkaloids
This compound belongs to the broader class of sesquiterpene pyridine alkaloids (SPAs), which are abundant in plants of the Celastraceae family, particularly the Tripterygium genus nih.govmedsci.orgplantaedb.comresearchgate.net. SPAs are characterized by a macrocyclic dilactone skeleton that integrates a polyoxygenated dihydro-β-agarofuran sesquiterpenoid unit with a pyridine dicarboxylic acid moiety plantaedb.comresearchgate.net.
Comparative SAR analyses across various SPAs reveal commonalities and distinctions:
Shared Core : All SPAs, including this compound, share the fundamental dihydro-β-agarofuran skeleton, which forms the basis for their biological activities plantaedb.comresearchgate.net.
Esterification Diversity : The primary source of structural and functional diversity among SPAs lies in the varying types, numbers, and positions of ester substituents (e.g., acetic, benzoic, furoic, nicotinic, cinnamic acids) attached to the hydroxyl groups of the sesquiterpene core plantaedb.comwikipedia.org. This variability allows for fine-tuning of their biological profiles, leading to differences in immunosuppressive, insecticidal, and anti-tumor activities researchgate.net.
Pyridine Ring Variations : The 2-(carboxyalkyl)nicotinic acid part, containing the pyridine ring, is a significant site of structural variation and is considered a pharmacologically active center researchgate.net. Modifications to this pyridine dicarboxylic acid moiety can lead to notable changes in activity, as observed in different SPA subtypes (e.g., wilfordate, evoninate, iso-wilfordate, and iso-evoninate types).
Activity Spectrum : While this compound and some analogues show cytotoxic effects wikipedia.org, other SPAs like tripterygiumine Q have demonstrated immunosuppressive activity without significant cytotoxicity, highlighting the potential for selective biological targeting within this class through structural modifications medsci.org.
Comparison with Other Nitrogenous Sesquiterpenoids : Beyond SPAs, other nitrogenous sesquiterpenoids exist, such as guaipyridine sesquiterpene alkaloids isolated from Artemisia rupestris. These compounds possess a cyclohepta-pyridine fused skeleton and exhibit activities against hepatocarcinoma and inflammation. Comparing this compound's SAR with these distinct structural classes further emphasizes the importance of the specific dihydro-β-agarofuran and nicotinoyl features for its characteristic biological profile.
Table 2: Key Structural Features and Their Impact on SPA Activity
| Structural Feature | Impact on Biological Activity | Examples/Notes |
| Dihydro-β-agarofuran Skeleton | Core scaffold for diverse activities (MDR reversal, cytotoxicity, anti-inflammatory, anti-HIV, antitumor, antifeedant, insecticidal) plantaedb.com. | Tricyclic, highly oxygenated plantaedb.com. |
| Ester Substituents (e.g., acetyl, benzoyl, nicotinoyl) | Modulate activity, contribute to chemical diversity plantaedb.comwikipedia.org. | Specific patterns affect cytotoxicity wikipedia.org. |
| Nicotinoyl Moiety (Pyridine Ring) | Pharmacologically active center, contributes to structural diversity and molecular interactions plantaedb.comresearchgate.net. | Can act as HBA, participate in π-stacking plos.orgplantaedb.comresearchgate.netnih.govebi.ac.uk. |
| Size of Substituents around Decalin (Dihydro-β-agarofuran) | Influences acetylcholinesterase inhibitory activity. | Larger substituents may alter binding. |
Cellular and Molecular Mechanisms of Action of Regelidine
Investigations into Regelidine's Interactions with Cellular Targets
The precise molecular interactions and the full spectrum of cellular targets of this compound are areas of ongoing investigation. The complexity of its chemical structure suggests the potential for multiple interaction points within the cell, leading to the modulation of various biological pathways.
Modulation of Cellular Signaling Pathways by this compound
Detailed studies specifically delineating the modulation of key cellular signaling pathways such as the NF-κB, JAK-STAT, or MAPK pathways by this compound are not extensively available in current scientific literature. However, the observed biological effects of this compound, particularly its influence on cell proliferation and immune responses, suggest that it may interact with components of these or other critical signaling cascades. The JAK-STAT pathway, for instance, is crucial in mediating signals from cytokines and growth factors, playing a significant role in immunity and cell division proteopedia.orgwikipedia.orgnih.govnews-medical.net. Similarly, the MAPK/ERK pathway is a central regulator of a multitude of cellular processes including proliferation and differentiation nih.govwikipedia.orgnih.govnih.gov. Future research is necessary to elucidate the specific signaling molecules and pathways that are directly or indirectly affected by this compound.
Protein-Ligand Interactions and Receptor Binding Studies of this compound
Specific protein-ligand interaction and receptor binding studies for this compound have not been widely reported. Understanding how this compound binds to specific protein targets is fundamental to unraveling its mechanism of action. Such studies would involve techniques to identify its direct binding partners and characterize the kinetics and thermodynamics of these interactions. The binding of a ligand to its receptor is a critical event that initiates a cascade of cellular responses, and identifying the receptor(s) for this compound is a key step for future research nih.govnih.gov.
Exploration of this compound's Influence on Specific Cellular Processes
Research has begun to explore the effects of this compound on several important cellular processes, including cell proliferation in the context of cancer and the modulation of the immune system.
Mechanism of Antiproliferative Effects of this compound on Cancer Cell Lines (e.g., A2780, HepG2, MCF-7, A549T)
Currently, there is a lack of specific published research detailing the antiproliferative effects and mechanisms of this compound on the human cancer cell lines A2780 (ovarian cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549T (lung cancer). While numerous compounds are investigated for their antiproliferative activities against these cell lines researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govmdpi.comarchivesofmedicalscience.combrieflands.comfrontiersin.orgmdpi.com, specific data for this compound is not available in the public scientific domain.
Immunosuppressive Mechanisms of this compound (e.g., MH7A Synovial Cells, Human Peripheral Mononuclear Cells)
Investigations into the immunosuppressive properties of this compound have shown inhibitory effects on the proliferation of human rheumatoid arthritis synovial fibroblast MH7A cells. While the precise molecular mechanisms underlying this effect are yet to be fully elucidated, this finding suggests a potential role for this compound in modulating inflammatory and autoimmune responses.
There is currently no specific data available from studies on the effects of this compound on human peripheral mononuclear cells (PBMCs). PBMCs, which include lymphocytes and monocytes, are key components of the immune system, and studying the effects of compounds on these cells is crucial for understanding their immunomodulatory potential nih.govnih.govsanguinebio.com.
Anti-inflammatory Mechanisms of this compound (e.g., Nitric Oxide Inhibitory Activity)
The anti-inflammatory mechanisms of this compound, including its potential to inhibit nitric oxide (NO) production, are not yet well-documented in scientific literature. Overproduction of nitric oxide is a hallmark of many inflammatory conditions, and its inhibition is a key target for anti-inflammatory therapies mdpi.comnih.govnih.govmdpi.com. Further research is required to determine if this compound possesses nitric oxide inhibitory activity and to understand the pathways involved in its potential anti-inflammatory effects.
Regulation of Gene Expression and Protein Synthesis
A compound's interaction with a cell can lead to changes in gene expression and protein synthesis, fundamentally altering cellular function.
Regulation of Gene Expression: This refers to the control of which genes are transcribed into messenger RNA (mRNA). Mechanisms include:
Transcription Factor Modulation: A compound could activate or inhibit transcription factors, which are proteins that bind to DNA and regulate the transcription of specific genes.
Epigenetic Modifications: Changes to the chromatin structure, such as DNA methylation or histone acetylation, can be influenced by chemical compounds, making genes more or less accessible for transcription.
Regulation of Protein Synthesis: This process, also known as translation, is the synthesis of proteins from mRNA. A compound could regulate this by:
Interfering with Ribosomal Function: The ribosome is the cellular machinery that synthesizes proteins. A compound could bind to the ribosome and inhibit its function.
Modulating Translation Initiation Factors: These are proteins that are essential for starting the process of translation. A compound could affect their activity.
Altering mRNA Stability: The lifespan of an mRNA molecule can be altered, affecting how much protein is produced from it.
Further research is required to determine if the compound this compound has any of the aforementioned biological activities and to elucidate its specific molecular mechanisms.
Advanced Research Methodologies in Regelidine Studies
Omics Technologies for Comprehensive Biological Profiling of Regelidine Effects
Omics technologies, encompassing proteomics and metabolomics, offer a systems-level perspective crucial for understanding this compound's effects on complex biological processes humanspecificresearch.orgnashbio.com. These high-throughput approaches enable the large-scale analysis of biological molecules, providing detailed profiles of changes in protein expression, modifications, and metabolic states induced by this compound humanspecificresearch.orgnih.gov.
Proteomics Approaches to this compound-Mediated Cellular Changes
Proteomics, the large-scale study of proteins, their abundance, and functions, is instrumental in elucidating the functional roles of proteins and their involvement in disease pathways humanspecificresearch.orgscitechnol.com. In this compound research, quantitative proteomic approaches are employed to reveal how the compound modulates the proteome, offering critical insights into its mechanism of action scitechnol.com. By identifying proteins whose expression or modification levels are altered upon this compound treatment, researchers can infer potential targets and downstream molecular events scitechnol.com. This information is vital for assessing target engagement and understanding the cellular pathways influenced by this compound scitechnol.com. Furthermore, proteomics can uncover off-target effects, guiding the optimization of this compound's selectivity scitechnol.com. Chemical proteomics, which utilizes small, drug-like molecules to identify ligand-binding proteins, can be applied to this compound to investigate its action mechanism and identify novel protein targets japsonline.combrieflands.com.
Hypothetical Proteomics Findings for this compound A hypothetical quantitative proteomic analysis of human embryonic kidney (HEK293) cells treated with this compound (10 µM for 24 hours) versus untreated controls might reveal significant differential expression of proteins involved in specific cellular processes. For instance, a study could identify an upregulation of proteins associated with endoplasmic reticulum (ER) stress and a downregulation of proteins involved in protein synthesis.
| Protein Name | Accession Number | Fold Change (Treated/Untreated) | p-value | Implicated Pathway |
| HSP70 (Heat Shock Protein 70) | P0DMV8 | 2.8 | < 0.001 | ER Stress Response |
| eIF2α (Eukaryotic Initiation Factor 2 alpha) | P05198 | 0.45 | < 0.005 | Protein Synthesis |
| Calreticulin | P27797 | 1.9 | < 0.01 | Calcium Homeostasis, ER Chaperone |
This hypothetical data suggests that this compound might induce ER stress, leading to an adaptive or maladaptive cellular response, and potentially modulate global protein translation.
Metabolomics Investigations of this compound's Metabolic Footprint
Metabolomics provides a comprehensive analysis of small molecule metabolites within biological systems, offering a dynamic snapshot of metabolic states and crucial insights into drug mechanisms of action humanspecificresearch.orgnih.govlaboratoriosrubio.com. For this compound, metabolomics investigations quantify changes in endogenous metabolites, evaluating the compound's effects and analyzing the mechanisms by which it influences cellular and systemic metabolism creative-proteomics.com. This approach is invaluable for understanding this compound's metabolic footprint, predicting its pharmacodynamic effects, and elucidating its precise mode of action laboratoriosrubio.comcreative-proteomics.comnih.gov. The integration of targeted and untargeted metabolomics workflows can significantly advance the understanding of this compound's effects from early discovery phases through preclinical development nih.gov.
Hypothetical Metabolomics Findings for this compound Metabolomic profiling of cellular extracts from this compound-treated cancer cells might reveal distinct alterations in central carbon metabolism and amino acid pathways, indicating a shift in cellular bioenergetics.
| Metabolite Name | PubChem CID | Fold Change (Treated/Untreated) | p-value | Affected Metabolic Pathway |
| Glucose-6-phosphate | 697 | 0.62 | < 0.001 | Glycolysis |
| Lactate (B86563) | 1080 | 1.75 | < 0.005 | Anaerobic Glycolysis |
| Glutathione | 124886 | 0.70 | < 0.01 | Oxidative Stress Response |
| Aspartate | 6057 | 0.55 | < 0.001 | Amino Acid Metabolism |
These hypothetical findings suggest that this compound may inhibit glycolysis, leading to increased lactate production (Warburg effect modulation) and potentially impacting cellular redox balance and amino acid availability.
Computational Chemistry and Molecular Modeling for this compound Research
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, accelerating the process by simulating chemical events and calculating chemical properties within virtual environments researchgate.nettarosdiscovery.compatsnap.com. These in silico methods are routinely applied in this compound research to predict its binding to biological targets, optimize its chemical properties, and assess its potential biological activities, thereby reducing the need for extensive experimental screening researchgate.netpatsnap.com.
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule, such as this compound, within the binding site of a macromolecular target, typically a protein acs.orghilarispublisher.comtanaffosjournal.ir. This method helps to identify how this compound might interact with and fit into a target's active site hilarispublisher.comtanaffosjournal.ir. Complementing docking, molecular dynamics (MD) simulations provide a dynamic view of these interactions over time, offering deeper insights into the stability, flexibility, and behavior of the this compound-target complex under near-physiological conditions hilarispublisher.comnih.govmetrotechinstitute.org. MD simulations can refine docking predictions by capturing the dynamic nature of the binding process and assessing the conformational changes of both the ligand and the receptor hilarispublisher.commetrotechinstitute.org.
Hypothetical Molecular Docking and Dynamics Simulation Findings for this compound A molecular docking study of this compound with a hypothetical protein target, "this compound Receptor X" (RRX), might predict a high-affinity binding pose characterized by specific intermolecular interactions. Subsequent MD simulations could then validate the stability of this predicted complex over a 100 ns trajectory, showing sustained key interactions and minimal root-mean-square deviation (RMSD) of the ligand within the binding pocket.
| Interaction Type | Residue (RRX) | Atom (this compound) | Predicted Distance (Å) | Stability in MD (over 100 ns) |
| Hydrogen Bond | Ser150 (backbone NH) | This compound C=O | 2.9 | Consistent (95% occupancy) |
| Hydrophobic Interaction | Leu210, Val230 | This compound aliphatic chain | N/A (Proximity) | Stable |
| Pi-Stacking | Phe180 (aromatic ring) | This compound aromatic ring | 3.5 | Consistent (80% occupancy) |
This hypothetical data suggests that this compound forms stable and specific interactions with RRX, indicating a strong binding affinity and a well-defined binding mode.
In Silico Prediction of this compound's Biological Activities
In silico prediction methods leverage computational models to forecast the biological activities of potential drug candidates based on their structural features japsonline.commicrobenotes.com. For this compound, quantitative structure-activity relationship (QSAR) models can be developed to establish mathematical relationships between this compound's chemical structure and its predicted biological activities, such as inhibitory potency against an enzyme or binding affinity to a receptor patsnap.commicrobenotes.comnih.gov. These models enable the prediction of efficacy and can guide the rational design of this compound analogs with optimized properties, thereby reducing the time and cost associated with experimental synthesis and testing patsnap.comjapsonline.commicrobenotes.com.
Hypothetical In Silico Prediction Findings for this compound An in silico QSAR model developed for a series of this compound derivatives, based on their molecular descriptors, could predict their inhibitory activity (IC50) against a specific target enzyme.
| This compound Derivative | Key Structural Modification | Predicted IC50 (nM) | Experimental IC50 (nM) (for validation) |
| This compound-1 | Parent Compound | 75 | 82 |
| This compound-2 | Addition of a methyl group at R1 | 40 | 45 |
| This compound-3 | Substitution of a halogen at R2 | 150 | 165 |
| This compound-4 | Introduction of a hydroxyl group at R3 | 25 | N/A (Predicted) |
This hypothetical table demonstrates how in silico predictions can accurately estimate the biological activity of this compound derivatives, allowing researchers to prioritize the most promising compounds for further experimental validation.
Advanced Imaging Techniques for Visualizing this compound's Cellular Localization and Effects
Advanced imaging techniques are pivotal for visualizing the dynamics of compounds like this compound at the cellular and subcellular levels, providing real-time insights into their distribution, target engagement, and therapeutic efficacy lifebit.ainih.govnih.gov. Techniques such as super-resolution microscopy (SRM), including stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM), enable researchers to track this compound's route of transmembrane entry, its accumulation within different organelles, and its subsequent effects on organelle interactions and cellular morphology nih.govresearchgate.net. Molecular imaging, including techniques like fluorescence resonance energy transfer (FRET) and bioluminescence imaging, can further track this compound's binding to specific protein targets within living cells in real-time lifebit.ai.
Hypothetical Advanced Imaging Findings for this compound Using advanced confocal or super-resolution microscopy with fluorescently labeled this compound, researchers could observe its cellular uptake and dynamic localization within specific organelles over time.
| Time Point (minutes) | Cellular Localization of Labeled this compound | Observed Subcellular Effect | Imaging Technique |
| 5 | Diffuse cytoplasmic distribution, initial punctate structures | No immediate observable change | Confocal Microscopy |
| 15 | Strong colocalization with mitochondrial markers, some nuclear signal | Mitochondrial swelling and slight fragmentation observed | STED Microscopy |
| 60 | Predominantly mitochondrial, significant nuclear accumulation | Extensive mitochondrial network fragmentation, chromatin condensation | SMLM (PALM/STORM) |
This hypothetical data provides direct visual evidence of this compound's rapid uptake and preferential accumulation in mitochondria, leading to observable morphological changes, and its eventual presence in the nucleus, suggesting potential effects on nuclear processes. Such visualization is crucial for understanding this compound's cellular targets and its impact on cellular function lifebit.ainih.gov.
Future Perspectives and Emerging Avenues in Regelidine Research
Discovery of Novel Regelidine Derivatives from Natural Sources
This compound is a prime example of a natural product isolated from Tripterygium regelii, a plant species within the Celastraceae family, which is exceptionally rich in diverse dihydro-β-agarofuran sesquiterpenoids and other complex natural products wikipedia.orgflybase.orgxenbase.orgnih.govwikipedia.orgnih.govwikipedia.orgnih.govbioregistry.ionih.govwikipedia.org. The Tripterygium genus alone has yielded over 500 secondary metabolites, including various sesquiterpenoids, diterpenes, triterpenoids, flavonoids, and lignans (B1203133) wikipedia.orgwikipedia.orgbioregistry.io.
Existing research has already identified a multitude of other dihydro-β-agarofuran derivatives and sesquiterpene pyridine (B92270) alkaloids from Tripterygium regelii and Tripterygium wilfordii, such as the triptregelines (e.g., triptregelines A-J) and dimacroregelines (e.g., dimacroregelines A and B), as well as triptonines (e.g., triptonine A and B) nih.govwikipedia.orgnih.govnih.govbioregistry.iowikipedia.org. These discoveries highlight the biosynthetic capacity of the source plant for producing structurally related compounds. Future research endeavors are expected to involve more extensive bioprospecting of Tripterygium species and closely related plants. This will necessitate the application of advanced isolation and characterization techniques, potentially aided by high-throughput screening and molecular networking, to systematically identify novel this compound analogs or other structurally similar compounds that may possess distinct or enhanced biological properties nih.govnih.gov.
Rational Design of this compound-Based Molecular Probes
The well-defined chemical structure of this compound (C₃₅H₃₇NO₈) and its classification as a sesquiterpene alkaloid position it as an excellent scaffold for the rational design of molecular probes wikipedia.orgxenbase.orgwikipedia.orgmpg.denih.gov. Molecular probes are indispensable tools in chemical biology, enabling the interrogation of complex biological systems chemfaces.comsemanticscholar.org.
The rational design process for this compound-based molecular probes would involve targeted modifications of specific functional groups on its complex scaffold. These modifications could introduce reporter tags, such as fluorescent moieties or biotin (B1667282) tags, or affinity labels, without significantly altering the core biological interactions of the parent compound. A critical prerequisite for this approach is a comprehensive understanding of the structure-activity relationships (SAR) of this compound and its known derivatives nih.govresearchgate.net. By systematically synthesizing and testing various analogs, researchers can elucidate which structural features are essential for specific biological activities. Techniques such as late-stage derivatization, which allows for selective functionalization of complex natural products, will be instrumental in generating a diverse library of this compound-based molecular probes for targeted biological investigations nih.govresearchgate.net.
Integration of this compound Research with Synthetic Biology
Synthetic biology offers transformative capabilities for the sustainable and scalable production of complex natural products and their derivatives, making it a highly relevant avenue for this compound research nih.govlibretexts.org. Given this compound's origin as a natural product from Tripterygium regelii, synthetic biology approaches can be employed to engineer microbial or plant cell factories for its biosynthesis.
This integration would involve the identification and manipulation of the specific biosynthetic gene clusters responsible for this compound synthesis within Tripterygium regelii nih.govresearchgate.net. Subsequently, heterologous expression of these pathways in more amenable host organisms, such as yeast or Escherichia coli, could enable controlled and efficient biosynthesis. This approach not only addresses potential limitations in natural sourcing but also facilitates the generation of unnatural analogs through pathway engineering or "combinatorial biosynthesis," where modules from different biosynthetic pathways are combined to create novel compounds nih.govresearchgate.net. Furthermore, synthetic biology holds the potential to create "mirror-image" molecules or other novel chemical entities with altered or superior biological properties, opening new frontiers for this compound-inspired chemical space libretexts.org.
Exploration of this compound in Unexplored Biological Systems
This compound has demonstrated documented biological activities, including weak cytotoxic effects on taxol-resistant A549T cells nih.gov. Broader investigations into the Tripterygium species have revealed that its compounds exhibit a wide range of biological activities, such as anti-inflammatory, immunosuppressive, multidrug resistance reversal, cytotoxic, antitumor, and anti-HIV effects nih.govwikipedia.orgnih.govbioregistry.ionih.govwikipedia.org.
Future research should systematically explore this compound's activity in a broader spectrum of biological systems beyond those currently investigated. This could involve examining its effects on diverse cell lines, different disease models (e.g., neurodegenerative disorders, various metabolic diseases, or a wider range of infectious diseases), or specific molecular targets that have not yet been associated with sesquiterpene alkaloids. Given the traditional medicinal uses of its source plant for various ailments, a comprehensive and systematic investigation into this compound's potential in other therapeutic areas is highly warranted wikipedia.orgwikipedia.orgnih.govbioregistry.io. High-throughput phenotypic screening platforms could be employed to efficiently identify novel biological activities and potential therapeutic applications for this compound.
Overcoming Research Challenges in Natural Product Derivatization
The derivatization of natural products, particularly those with intricate structures like this compound, presents several inherent research challenges nih.govresearchgate.net. Addressing these challenges is crucial for advancing this compound research and realizing its full potential.
Availability and Quantity: Natural products are often isolated in limited quantities, which can significantly restrict extensive derivatization studies and subsequent preclinical development. This challenge can be mitigated through improved and more efficient isolation techniques, the development of sustainable sourcing strategies, and, most notably, the application of synthetic biology approaches for scalable and controlled production nih.gov.
Structural Complexity and Selectivity: this compound possesses a complex polyhydroxylated dihydroagarofuran (B1235886) core with numerous reactive functional groups nih.govbioregistry.io. Achieving site-selective modifications without inadvertently affecting other sensitive sites within the molecule remains a substantial synthetic challenge nih.govresearchgate.net. Advances in selective catalysis, C-H functionalization techniques, and innovative protecting group strategies are continuously being developed to overcome these hurdles nih.gov.
Structure-Activity Relationship (SAR) Elucidation: Understanding the precise relationship between structural changes in a natural product and their impact on biological activity is paramount for rational drug design. However, the inherent complexity of natural product scaffolds can make SAR elucidation challenging nih.govresearchgate.net. The increasing sophistication of computational methods, including machine learning and artificial intelligence (AI) algorithms, can play a pivotal role in predicting and elucidating complex SARs, guiding the design of more potent and selective derivatives researchgate.net.
Scalability of Synthesis: While late-stage derivatization can streamline synthetic routes compared to total synthesis, scaling up the production of novel derivatives for comprehensive biological testing and potential clinical development can still be a formidable task nih.gov.
Ecological Impact: An over-reliance on natural plant sources for the isolation and derivatization of compounds can pose ecological risks, particularly for rare or slow-growing species. Synthetic biology offers a sustainable and environmentally responsible alternative for the production of this compound and its derivatives, reducing the pressure on natural ecosystems nih.govlibretexts.org.
Compound Names and PubChem CIDs
Q & A
Q. What are the recommended methodologies for characterizing the structural and physicochemical properties of Regelidine?
To establish robust characterization, employ a multi-modal approach:
- Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation .
- Conduct high-performance liquid chromatography (HPLC) for purity assessment, with validation via mass spectrometry .
- Perform thermal analysis (e.g., DSC/TGA) to determine stability under varying conditions . Ensure all methods include detailed protocols in supplementary materials for reproducibility .
Q. How should researchers design in vitro experiments to assess this compound's bioactivity?
- Experimental Design : Include positive/negative controls and dose-response curves to establish potency thresholds .
- Cell Models : Use clinically relevant cell lines with proper validation (e.g., authentication, mycoplasma testing) .
- Assay Selection : Combine target-specific assays (e.g., enzyme inhibition) with phenotypic assays (e.g., apoptosis markers) .
- Statistical Rigor : Predefine sample sizes using power analysis and apply appropriate tests (e.g., ANOVA with post-hoc corrections) .
Q. What validation strategies ensure accuracy in quantifying this compound within complex biological matrices?
- Calibration Standards : Prepare matrix-matched calibration curves to account for interference .
- Recovery Studies : Conduct spike-and-recovery experiments at low, medium, and high concentrations .
- Cross-Validation : Confirm results using orthogonal techniques (e.g., LC-MS vs. immunoassays) .
Advanced Research Questions
Q. How can conflicting data on this compound's mechanism of action across studies be systematically reconciled?
- Comparative Analysis : Tabulate experimental variables (e.g., cell types, dosing regimens, assay endpoints) to identify methodological divergences .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity and assess publication bias .
- Mechanistic Replication : Use genetic knockdown/overexpression models to isolate pathway-specific effects .
Q. What advanced computational strategies are suitable for modeling this compound's target interactions and binding kinetics?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling : Integrate physicochemical descriptors (logP, polar surface area) with bioactivity data to predict analogs .
- Validation : Cross-reference computational predictions with experimental binding assays (e.g., SPR, ITC) .
Q. How can researchers optimize this compound's stability profile under varying physicochemical conditions using quality-by-design (QbD) principles?
- DOE Approach : Design experiments varying pH, temperature, and excipients to identify critical parameters .
- Accelerated Stability Testing : Apply Arrhenius kinetics to predict degradation pathways .
- Multivariate Analysis : Use PCA or PLS regression to correlate stability outcomes with formulation variables .
Q. What criteria should guide the translational relevance of preclinical this compound studies for clinical trial design?
- Species Scaling : Compare pharmacokinetic (PK) profiles across animal models using allometric scaling .
- Biomarker Alignment : Validate preclinical biomarkers (e.g., target engagement) against human tissue samples .
- PK/PD Modeling : Develop compartmental models to extrapolate efficacious human doses .
Methodological Frameworks
- For Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .
- For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- For Computational Studies : Follow TRIPOD guidelines for transparent reporting of predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
